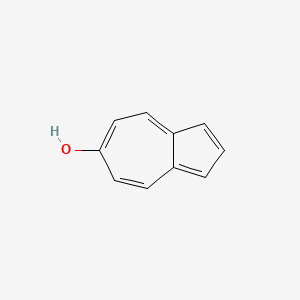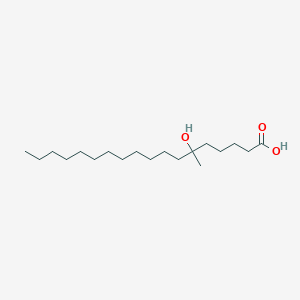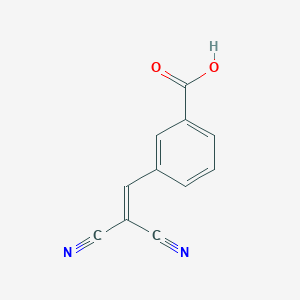
3-(2,2-Dicyanoethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dicyanoethenyl)benzoic acid is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a dicyanoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the dicyanoethenyl group. The general reaction conditions include:
Reactants: 3-formylbenzoic acid, malononitrile
Catalyst/Base: Piperidine or other suitable bases
Solvent: Ethanol or other polar solvents
Temperature: Reflux conditions
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dicyanoethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(2,2-Dicyanoethenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be functionalized to create probes for biological imaging and sensing.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dicyanoethenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler analog without the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: A positional isomer with the dicyanoethenyl group at the para position.
3-(2,2-Dicyanoethenyl)phenylacetic acid: A structurally related compound with an acetic acid moiety.
Uniqueness
3-(2,2-Dicyanoethenyl)benzoic acid is unique due to the presence of both the benzoic acid and dicyanoethenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
61471-44-1 |
|---|---|
Fórmula molecular |
C11H6N2O2 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
YSNHHQSTWHFNGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


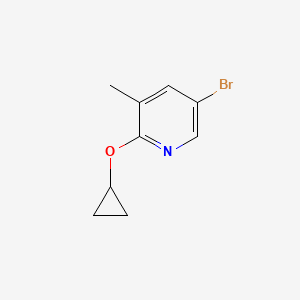

![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)

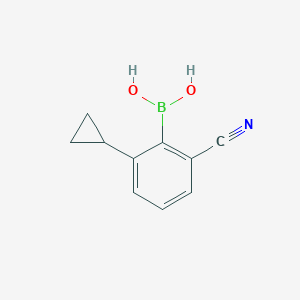
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
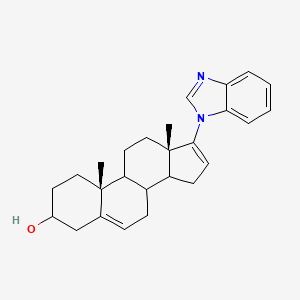
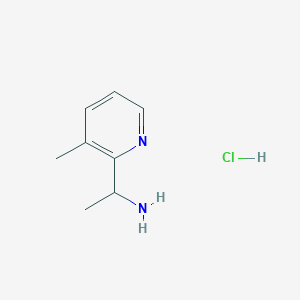
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)
![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)

